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Compound of Interest

Compound Name: NPEC-caged-LY 379268

Cat. No.: B1191880 Get Quote

Executive Summary
The NPEC-caged Group II mGluR agonist (specifically NPEC-caged LY379268) is a high-

precision photopharmacological probe designed for the spatiotemporal control of mGluR2 and

mGluR3 activation.[1] By masking the essential

-amino group of the agonist LY379268 with a photolabile 1-(2-nitrophenyl)ethoxycarbonyl
(NPEC) moiety, the molecule remains biologically inert until irradiated with near-UV light (350–
365 nm).[1] Upon photolysis, the cage releases the active agonist within microseconds,
allowing researchers to map receptor distribution and kinetics in neural circuits with sub-cellular
resolution.

Chemical Architecture
The efficacy of this probe relies on the steric blockade of the agonist's pharmacophore by the

NPEC cage.

The Payload: LY379268[2][3][4]
Systematic Name:

-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid.[1][2]
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Role: A conformationally constrained glutamate analog.[1] The bicyclic 2-

oxabicyclo[3.1.0]hexane scaffold locks the glutamate skeleton into a specific conformation

that selectively activates Group II mGluRs (EC

3 nM) over Group I and III.[1]

Key Functional Groups:

C4-Amino group (Critical for receptor binding; site of caging).[1]

C4-Carboxylate (

-carboxyl).[1]

C6-Carboxylate (

-carboxyl mimic).[1]

The Cage: NPEC (1-(2-nitrophenyl)ethoxycarbonyl)[1][6]
Structure: A nitrobenzyl-derived protecting group modified with an

-methyl group.[1]

Linkage: Carbamate (urethane) bond formed with the C4-amino group of LY379268.[1]

Chirality: The NPEC group itself contains a chiral center at the benzylic position. The

commercial reagent is often supplied as a racemate or a mixture of diastereomers when

coupled to the chiral LY379268.

Complete Structure (NPEC-caged LY379268)
The full chemical structure is characterized by the carbamoylation of the bridgehead amine.

Chemical Formula:

Molecular Weight: 380.31 g/mol [1][2]

Structural Diagram (DOT Visualization):
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Key Properties

NPEC Cage
(1-(2-nitrophenyl)ethyl group)

Carbamate Linker
(-O-CO-NH-)

Benzylic Carbon Agonist Payload
(LY379268)

C4-Nitrogen

Inert in Dark
(Steric Blockade)

UV Sensitive
(300-380 nm)

Click to download full resolution via product page

Figure 1: Modular assembly of the NPEC-caged agonist. The NPEC group masks the amine,

preventing receptor recognition.

Photochemistry & Mechanism
The uncaging process follows a Norrish Type II photocleavage mechanism. The introduction of

the

-methyl group in NPEC (compared to the simpler nitrobenzyl cage) increases the quantum yield
and uncaging rate, making it superior for rapid kinetic studies.

The Photolytic Reaction[7][8]
Excitation: Absorption of a photon (350–365 nm) excites the nitro group.

Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an

aci-nitro intermediate.[1]

Rearrangement & Cleavage: The aci-nitro species rearranges, leading to the cleavage of the

carbamate bond.

Release: Free LY379268 is released along with carbon dioxide and the byproduct 2-

nitrosoacetophenone.[1]

Reaction Pathway Diagram:
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Figure 2: Photolytic uncaging pathway. The reaction is irreversible and yields the free agonist

upon UV irradiation.

Quantitative Parameters
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Parameter Value Significance

Excitation Max 350 nm
Compatible with standard UV

lasers and LED sources.[1]

Quantum Yield (

)
~0.64

High efficiency allows for lower

light intensities, reducing

phototoxicity.[1]

Uncaging Rate

Sub-millisecond release

supports synaptic kinetic

studies.[1]

Stability High (Dark)
Stable in aqueous buffer at

neutral pH for hours/days.

Synthesis Protocol
The synthesis involves the direct coupling of the activated NPEC carbonate to the amino group

of LY379268.

Reagents[1][3]
Precursor: LY379268 (commercially available or synthesized via stereoselective

cyclopropanation).[1]

Caging Agent: 1-(2-nitrophenyl)ethyl chloroformate (NPEC-Cl) or 1-(2-nitrophenyl)ethyl

succinimidyl carbonate (NPEC-OSu).[1]

Solvent: 1:1 mixture of 1,4-Dioxane and Water (or THF/Water).[1]

Base: Sodium Bicarbonate (

) or Triethylamine (

).[1]

Step-by-Step Methodology
Dissolution: Dissolve LY379268 (1 eq) in a 1:1 Dioxane/
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mixture containing

(3 eq) to ensure the amino group is deprotonated.

Addition: Dropwise add NPEC-Cl (1.1 eq) dissolved in dioxane at 0°C.

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor reaction progress via

TLC or LC-MS (Target Mass:

).

Quenching: Acidify the solution to pH ~3 with 1N HCl to protonate the carboxylic acids.

Extraction: Extract with Ethyl Acetate (

).

Purification: Isolate the product using Reverse-Phase HPLC (C18 column).

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

Detection: UV at 254 nm.[1]

Lyophilization: Freeze-dry the collected fractions to obtain NPEC-caged LY379268 as a

white powder.

Experimental Application & Validation
Preparation of Stock Solutions

Solvent: Dissolve the lyophilized powder in dry DMSO to create a 10–100 mM stock.

Storage: Aliquot and store at -20°C in the dark. Protect from ambient light during handling.[1]

Working Solution: Dilute to 50–500

M in ACSF (Artificial Cerebrospinal Fluid) immediately before use.[1]

In Vitro Uncaging Protocol (Electrophysiology)
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This protocol describes the use of NPEC-caged LY379268 to probe mGluR2/3 mediated

depression of synaptic transmission.[1]

Slice Preparation: Prepare acute brain slices (e.g., hippocampus or prefrontal cortex).[1]

Perfusion: Bath apply 100

M NPEC-caged LY379268 in ACSF. Ensure the perfusion system is shielded from light.

Baseline Recording: Record EPSCs (Excitatory Postsynaptic Currents) to verify that the

caged compound has no effect prior to illumination (Control).

Flash Photolysis:

Source: UV LED (365 nm) or Mercury Arc Lamp coupled to the microscope objective.

Duration: 1–100 ms pulse.[1]

Spot Size: 10–50

m diameter (focal uncaging).[1]

Measurement: Observe the reduction in EPSC amplitude (mGluR2/3 activation inhibits

presynaptic glutamate release).

Washout: Switch to standard ACSF to verify recovery of synaptic transmission.

Validation Checklist (Self-Correcting)
Dark Toxicity Test: Apply the caged compound without UV light. If a response is observed,

the cage is unstable or the concentration is too high (non-specific effects).

Light Control: Flash UV light on slices without the caged compound to rule out photoelectric

artifacts or endogenous photosensitivity.

Blocker Control: Pre-incubate with an mGluR2/3 antagonist (e.g., LY341495).[1] Uncaging

should produce no response in the presence of the antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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